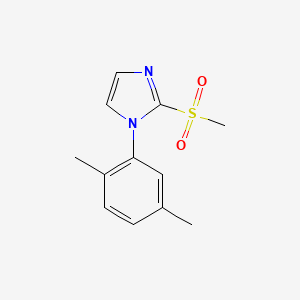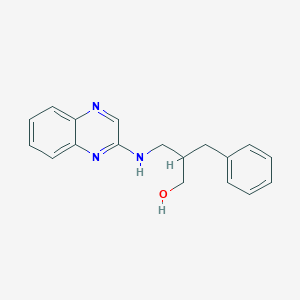
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic compound that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4. In inflammation research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disease research, it has been found to activate the Nrf2-ARE signaling pathway and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
The synthesis of 4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole involves the reaction of 2-(1-methylpyrazol-4-yl)acetonitrile with 2-bromo-1-(2,3-dihydroindol-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thioamide to give the final compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-19-9-13(8-17-19)16-18-14(11-21-16)10-20-7-6-12-4-2-3-5-15(12)20/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJCDDDHKEAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydroindol-1-ylmethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


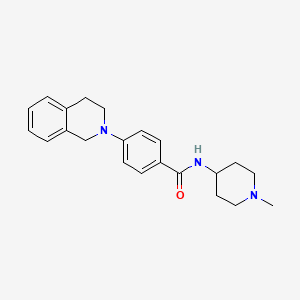
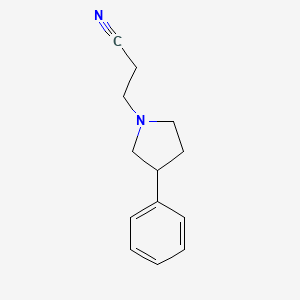
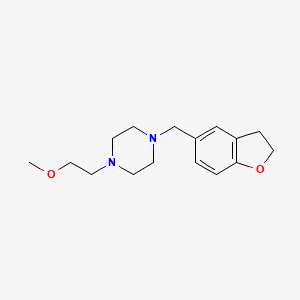
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)



![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)


![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
